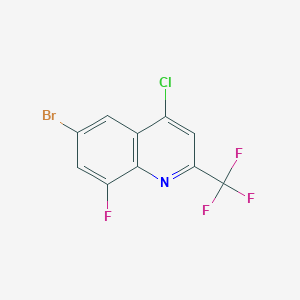

6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

CAS No.: 1156277-85-8

Cat. No.: VC3352233

Molecular Formula: C10H3BrClF4N

Molecular Weight: 328.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156277-85-8 |

|---|---|

| Molecular Formula | C10H3BrClF4N |

| Molecular Weight | 328.49 g/mol |

| IUPAC Name | 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline |

| Standard InChI | InChI=1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H |

| Standard InChI Key | OWBCVGVZBRRHTN-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Br |

| Canonical SMILES | C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Br |

Introduction

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline would typically involve multiple steps, drawing from established methodologies for preparing substituted quinolines. Based on approaches used for similar compounds, potential synthetic routes include:

-

Cyclization reactions starting from appropriately substituted anilines to form the quinoline core

-

Sequential halogenation steps to introduce bromine, chlorine, and fluorine at specific positions

-

Introduction of the trifluoromethyl group using specialized reagents

Chemical Properties

Structure-Property Relationships

The chemical properties of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline are significantly influenced by its unique substitution pattern. Key structure-property relationships include:

-

Electronic Effects: The electron-withdrawing nature of all four substituents creates an electron-deficient quinoline system, affecting its reactivity in various chemical transformations.

-

Lipophilicity: The presence of multiple halogen atoms and the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets.

-

Metabolic Stability: The trifluoromethyl group at position 2 likely confers increased metabolic stability by resisting oxidative metabolism, a property observed in similar fluorinated compounds.

-

Steric Effects: The spatial arrangement of the four substituents creates a unique three-dimensional structure that influences the compound's interactions with potential biological targets.

Reactivity Profile

Based on the reactivity of similar halogenated quinolines, 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline would likely exhibit the following reactivity patterns:

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the quinoline ring, further enhanced by the electron-withdrawing substituents, would facilitate nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing groups.

-

Cross-Coupling Reactions: The bromine and chlorine substituents serve as potential sites for various palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira), enabling the introduction of carbon-based substituents.

-

Metal-Halogen Exchange: The halogen substituents may undergo metal-halogen exchange reactions with organolithium or Grignard reagents, providing access to organometallic intermediates for further functionalization.

Table 1: Predicted Reactivity of Different Positions in 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

| Position | Substituent | Predicted Reactivity | Potential Reactions |

|---|---|---|---|

| 2 | -CF3 | Low | Resistant to most nucleophilic substitutions |

| 4 | -Cl | Moderate | Nucleophilic substitution, cross-coupling |

| 6 | -Br | High | Cross-coupling, metal-halogen exchange |

| 8 | -F | Moderate | Nucleophilic aromatic substitution |

Biological Activity

| Bacterial Strain | Predicted MIC (μg/mL) | Comparison Antibiotics | Standard MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 40-60 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 40-60 | Ampicillin | 25 |

| Mycobacterium tuberculosis | <1 | Isoniazid | 0.1-0.2 |

Enzyme Inhibition Properties

Quinoline derivatives with multiple electron-withdrawing substituents have been reported to inhibit various enzymes involved in essential cellular processes. 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline may exhibit inhibitory effects on enzymes such as DNA gyrase, topoisomerase IV, and cytochrome P450 enzymes.

The specific substitution pattern of this compound creates a unique electronic and steric environment that could influence its binding affinity and specificity for different enzyme targets. The trifluoromethyl group at position 2 may enhance binding to hydrophobic pockets within enzyme active sites, while the halogen substituents could participate in halogen bonding interactions with amino acid residues .

Structure-Activity Relationship

The biological activity of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline would be influenced by several key structural features:

Comparative analysis with similar compounds suggests that modifying the substitution pattern could significantly alter biological activity. For instance, replacing the fluorine at position 8 with a trifluoromethyl group (as in 6-Bromo-4-chloro-8-(trifluoromethyl)quinoline) would likely increase lipophilicity but might also introduce steric constraints that affect binding to biological targets.

Applications in Medicinal Chemistry

Drug Development Considerations

The development of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline as a potential therapeutic agent would need to address several key considerations:

-

Physicochemical Properties: The compound's lipophilicity, solubility, and membrane permeability would significantly influence its pharmacokinetic properties and bioavailability.

-

Metabolic Stability: While the trifluoromethyl group may enhance metabolic stability, comprehensive metabolism studies would be necessary to identify potential metabolic liabilities.

-

Toxicity Profile: The presence of multiple halogen substituents raises potential concerns about toxicity, necessitating thorough toxicological evaluations.

-

Structure Optimization: The compound could serve as a lead structure for medicinal chemistry optimization efforts, focusing on enhancing potency, selectivity, and pharmacokinetic properties.

Table 3: Comparison with Structurally Related Quinoline Derivatives

| Compound | Structural Differences | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline | Reference compound | Balanced lipophilicity and electronic properties | Unknown synthetic accessibility |

| 6-Bromo-4-chloro-8-(trifluoromethyl)quinoline | -CF3 instead of -F at position 8 | Higher lipophilicity | Potential steric hindrance affecting binding |

| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Different arrangement of substituents | Different binding profile | Altered selectivity profile |

| 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | Contains a 2(1H)-one group | Hydrogen bond donor capability | Different pharmacological profile |

Research Gaps and Future Directions

Synthesis Optimization

Further research is needed to develop efficient and scalable synthetic routes for 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline. This would involve optimizing reaction conditions, exploring alternative synthetic strategies, and potentially employing modern synthetic methodologies such as flow chemistry or photoredox catalysis.

Comprehensive Biological Evaluation

A systematic investigation of the biological activities of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline would provide valuable insights into its potential therapeutic applications. This would include:

-

Antimicrobial screening against a diverse panel of bacterial and fungal pathogens

-

Enzyme inhibition assays targeting relevant enzymes such as DNA gyrase, topoisomerase IV, and cytochrome P450 enzymes

-

Cell-based assays to evaluate cytotoxicity and antiproliferative activity

-

Structure-activity relationship studies involving the synthesis and testing of structural analogs

Molecular Mechanism Studies

Understanding the molecular mechanisms underlying the biological activities of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline would facilitate its development as a potential therapeutic agent. This would involve:

-

Protein binding studies to identify specific molecular targets

-

X-ray crystallography or cryo-electron microscopy to elucidate binding modes

-

Computational studies, including molecular docking and molecular dynamics simulations, to predict interactions with potential targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume